molecular formula C9H13NO B139876 (6-Isopropylpyridin-2-yl)methanol CAS No. 153646-84-5

(6-Isopropylpyridin-2-yl)methanol

Cat. No. B139876
CAS RN: 153646-84-5
M. Wt: 151.21 g/mol
InChI Key: BBJLWUHYWOHHFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(6-Isopropylpyridin-2-yl)methanol” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Precursors : Compounds similar to (6-Isopropylpyridin-2-yl)methanol have been used as precursors in synthesizing complex molecular structures. For example, (6-methylpyridin-2-yl)methanol was involved in the unexpected synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through a condensation reaction, showcasing its utility in generating novel compounds with potential applications in material science and catalysis (Percino, Chapela, & Rodríguez-Barbarín, 2005).

  • Crystal Structure Analysis : The molecular and crystalline structures of synthesized compounds reveal intricate details about their stability and reactivity. The characterization of these structures through techniques like X-ray diffraction and NMR spectroscopy provides insights into their potential applications in designing materials with specific properties (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Catalysis

  • Catalytic Applications : Nickel complexes synthesized with ligands similar to (6-Isopropylpyridin-2-yl)methanol have shown promising activity in the oligomerization of ethylene, indicating potential applications in industrial catalysis (Kermagoret & Braunstein, 2008). This suggests that structurally related compounds could also be explored for their catalytic capabilities.

Material Science

  • Molecular Building Blocks : The synthesis and structural analysis of compounds related to (6-Isopropylpyridin-2-yl)methanol contribute to our understanding of how such molecules can serve as building blocks for developing materials with novel properties. For instance, the study of molecular and crystalline structures provides valuable information for the design of materials with specific optical, electronic, or mechanical properties (Percino, Chapela, & Rodríguez-Barbarín, 2007).

Future Directions

“(6-Isopropylpyridin-2-yl)methanol” is being researched for its potential applications, toxicology, and safety in scientific experiments, as well as future directions for its use. Methanol is seen as a promising feedstock due to its large reserves and relatively low cost when obtained from natural gas, coalbed methane, and shale gas . The transformation of methane to methanol has been extensively studied in the literature .

properties

IUPAC Name

(6-propan-2-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLWUHYWOHHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Isopropylpyridin-2-yl)methanol

Synthesis routes and methods I

Procedure details

Ethyl 6-isopropylpicolinate (prepared as in Preparation C; 75 g, 0.39 mol) was dissolved in 1.5 liters of dry THF, chilled to 0° C. and lithium aluminum hydride (0.39 L, 0.39 mol, 1M in THF) was added slowly over a 20 minute period. The resulting dark solution was stirred at 0° C. for 30 minutes, then allowed to warm to ambient temperature. TLC showed complete consumption of starting material. The reaction mixture was chilled to 0° C. and quenched carefully by the addition of sodium sulfate decahydrate until no gas evolution was observed. A thick mixture resulted. Celite and ether (about 200 mL) were added and the reaction mixture was filtered. The filtrate was concentrated under reduced pressure to give 32 g of brown oil. The filter cake was slurried in IPA/EtOAc overnight and filtered to give an additional 8 g of product (68%).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.39 L
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To ethyl 6-isopropylpicolinate (4.63 g, 24.0 mmol) in THF (50 mL) at 0° C. was added LAH (0.909 g, 24.0 mmol). The cold bath was removed, and the reaction mixture was stirred for 2 hours and quenched carefully with sodium sulfate decahydrate. The reaction mixture was then filtered through Celite® and washed with Et2O (200 mL). The filtrate was concentrated under reduced pressure to give the desired product (86%).
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
0.909 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

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